(2-Ethylthiophen-3-yl)(phenyl)methanol
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Overview
Description
(2-Ethylthiophen-3-yl)(phenyl)methanol is an organic compound with the molecular formula C13H14OS. It is characterized by the presence of a thiophene ring substituted with an ethyl group and a phenylmethanol moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethylthiophen-3-yl)(phenyl)methanol typically involves the reaction of 2-ethylthiophene with benzaldehyde under specific conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the product is isolated through standard purification techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(2-Ethylthiophen-3-yl)(phenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions may involve reagents such as bromine or nitric acid.
Major Products Formed
Oxidation: Formation of (2-Ethylthiophen-3-yl)(phenyl)ketone.
Reduction: Formation of this compound.
Substitution: Formation of various substituted thiophene derivatives.
Scientific Research Applications
(2-Ethylthiophen-3-yl)(phenyl)methanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers
Mechanism of Action
The mechanism of action of (2-Ethylthiophen-3-yl)(phenyl)methanol involves its interaction with specific molecular targets. The compound may exert its effects through the modulation of enzyme activity or receptor binding. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- (2-Methylthiophen-3-yl)(phenyl)methanol
- (2-Propylthiophen-3-yl)(phenyl)methanol
- (2-Butylthiophen-3-yl)(phenyl)methanol
Uniqueness
(2-Ethylthiophen-3-yl)(phenyl)methanol is unique due to the presence of the ethyl group on the thiophene ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different applications and properties .
Properties
Molecular Formula |
C13H14OS |
---|---|
Molecular Weight |
218.32 g/mol |
IUPAC Name |
(2-ethylthiophen-3-yl)-phenylmethanol |
InChI |
InChI=1S/C13H14OS/c1-2-12-11(8-9-15-12)13(14)10-6-4-3-5-7-10/h3-9,13-14H,2H2,1H3 |
InChI Key |
BTDVBLKYNPKMCZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CS1)C(C2=CC=CC=C2)O |
Origin of Product |
United States |
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